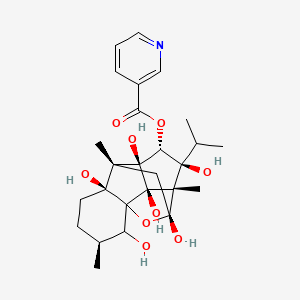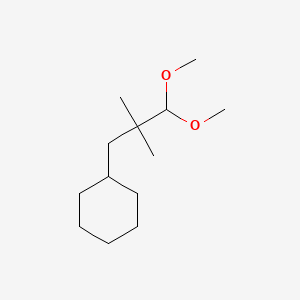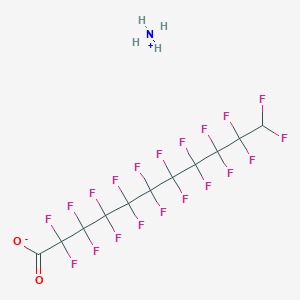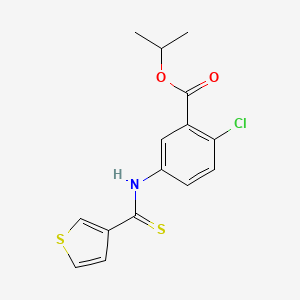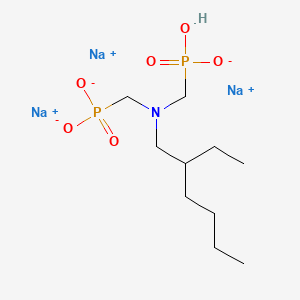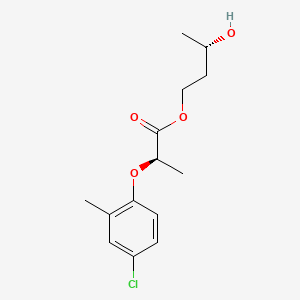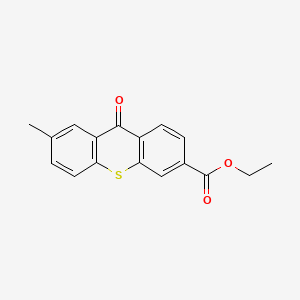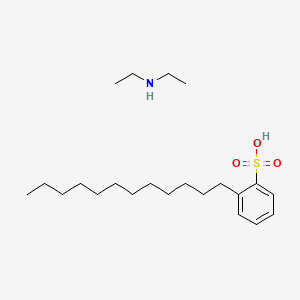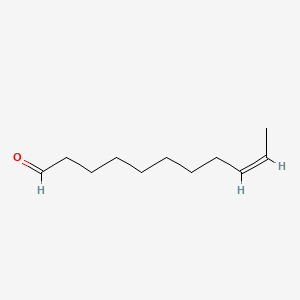
2,2',3,3',4-Pentachlorodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,3,3’,4-Pentachlorodiphenyl ether is a member of the polychlorinated diphenyl ethers family, which are structurally similar to polychlorinated biphenyls. These compounds are known for their potential toxic effects and environmental persistence. The molecular formula of 2,2’,3,3’,4-Pentachlorodiphenyl ether is C12H5Cl5O .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’,4-Pentachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction conditions often include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The process requires careful control of temperature and reaction time to achieve the desired level of chlorination .
Industrial Production Methods
Industrial production of 2,2’,3,3’,4-Pentachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the continuous chlorination of diphenyl ether in a controlled environment to ensure consistent product quality. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,3,3’,4-Pentachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: This reaction can result in the removal of chlorine atoms.
Substitution: This reaction involves the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include nucleophiles such as sodium methoxide and potassium hydroxide.
Major Products Formed
Oxidation: Hydroxylated derivatives of 2,2’,3,3’,4-Pentachlorodiphenyl ether.
Reduction: Partially dechlorinated diphenyl ethers.
Substitution: Various substituted diphenyl ethers depending on the nucleophile used.
Applications De Recherche Scientifique
2,2’,3,3’,4-Pentachlorodiphenyl ether has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicological impacts.
Medicine: Studied for its potential role in disrupting endocrine functions and its implications for human health.
Industry: Used in the development of flame retardants and other industrial applications.
Mécanisme D'action
The mechanism of action of 2,2’,3,3’,4-Pentachlorodiphenyl ether involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can modulate the expression of various genes involved in xenobiotic metabolism. This interaction can lead to toxicological effects, including disruption of endocrine functions and induction of oxidative stress .
Comparaison Avec Des Composés Similaires
2,2’,3,3’,4-Pentachlorodiphenyl ether is compared with other polychlorinated diphenyl ethers, such as:
- 2,2’,4,4’,5-Pentachlorodiphenyl ether
- 2,3,3’,4’,5-Pentachlorodiphenyl ether
- 2,3,4,4’,5-Pentachlorodiphenyl ether
These compounds share similar structural features but differ in the position and number of chlorine atoms. The unique arrangement of chlorine atoms in 2,2’,3,3’,4-Pentachlorodiphenyl ether contributes to its specific chemical and biological properties .
Propriétés
Numéro CAS |
160282-10-0 |
|---|---|
Formule moléculaire |
C12H5Cl5O |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
1,2,3-trichloro-4-(2,3-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H5Cl5O/c13-6-2-1-3-8(10(6)15)18-9-5-4-7(14)11(16)12(9)17/h1-5H |
Clé InChI |
ABRDPORILGADAP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C(=C(C=C2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


